molecular formula C10H7N3O B8773538 2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile

2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B8773538
M. Wt: 185.18 g/mol
InChI Key: USKBIWBLJHCVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyano-4-hydroxyquinoline typically involves the reaction of isatoic anhydrides with malononitrile in a reaction-inert solvent in the presence of a base . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: Industrial production of 2-amino-3-cyano-4-hydroxyquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.

    Substitution: The amino and hydroxy groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-cyano-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. Its ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

    2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Known for its diverse biological activities.

    2-Amino-4-hydroxyquinoline: Similar structure but lacks the cyano group, resulting in different chemical properties.

    3-Cyano-4-hydroxyquinoline: Lacks the amino group, affecting its reactivity and biological activity.

Uniqueness: this compound is unique due to the presence of both amino and cyano groups, which enhance its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-9(14)6-3-1-2-4-8(6)13-10(7)12/h1-4H,(H3,12,13,14)

InChI Key

USKBIWBLJHCVOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)N)C#N

Origin of Product

United States

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